

Application Note: Protocol for Enantiomeric Purity Testing of Pemetrexed Disodium

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Compound of Interest

Compound Name: *D-Pemetrexed disodium*

Cat. No.: *B8813957*

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Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the determination of enantiomeric purity in Pemetrexed Disodium active pharmaceutical ingredient (API). Pemetrexed, a multi-targeted antifolate, is administered as the (S)-isomer. The (R)-isomer (distomer) is a process-related impurity with potential differences in biological activity and toxicity. This guide provides a step-by-step methodology using an amylose-based Chiral Stationary Phase (CSP) in Polar Organic Mode, ensuring compliance with rigorous scientific standards and regulatory expectations (ICH Q3A/Q3B).

Introduction & Scientific Context

The Chirality of Pemetrexed

Pemetrexed Disodium is chemically described as N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, disodium salt.[1][2][3] The molecule possesses a single chiral center at the glutamic acid moiety.

- Eutomer (Active): (S)-Pemetrexed (L-Glutamic acid derivative).
- Distomer (Impurity): (R)-Pemetrexed (D-Glutamic acid derivative).

Regulatory Significance

Enantiomeric purity is a Critical Quality Attribute (CQA).[4] While the (S)-isomer inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), the (R)-isomer may exhibit off-target effects or reduced efficacy. Current compendial standards and ICH guidelines typically require the enantiomeric impurity to be controlled to levels

or

, depending on the specific regulatory filing.

Separation Mechanism

The separation relies on an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H).[5] The mechanism involves a combination of:

- Hydrogen Bonding: Between the amide linkages of the CSP and the amide/carboxylic acid groups of Pemetrexed.
- -
Interactions: Between the phenyl groups of the CSP and the pyrrolopyrimidine/benzoyl ring of Pemetrexed.
- Inclusion Complexation: The (S)- and (R)-isomers fit differently into the helical grooves of the amylose polymer, resulting in differential retention.

Experimental Protocol

Equipment & Reagents[6]

Category	Requirements
HPLC System	Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector (Agilent 1260/1290, Waters Alliance/Acquity or equivalent).
Column	Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)); 250 mm x 4.6 mm, 5 μ m.
Solvents	n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade), Isopropyl Alcohol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).
Reference Standards	USP Pemetrexed Disodium RS; Pemetrexed Enantiomer (R-isomer) Standard.[6][7]
Glassware	Class A volumetric flasks, amber glass vials (Pemetrexed is light sensitive).

Chromatographic Conditions (The "Golden" Method)

This method utilizes a Polar Organic Mode mobile phase. The high percentage of Ethanol ensures solubility of the polar disodium salt while maintaining chiral recognition.

Parameter	Setting
Mobile Phase	n-Hexane : Ethanol : Isopropyl Alcohol : TFA (250 : 650 : 100 : 1 v/v/v/v)
Flow Rate	0.5 mL/min (Adjustable 0.4 - 0.6 mL/min for resolution)
Wavelength	240 nm (Secondary: 226 nm for higher sensitivity if matrix allows)
Column Temp	35°C ± 1°C
Injection Volume	10 µL
Run Time	30 minutes (Enantiomer elutes first, followed by Pemetrexed)
Elution Mode	Isocratic

Sample Preparation[9]

Diluent Preparation

Use the Mobile Phase as the diluent to prevent solvent shock and peak distortion.

- Mix: n-Hexane : Ethanol : IPA : TFA (25 : 65 : 10 : 0.1).

Standard Solution Preparation (System Suitability)[6][7]

- Weigh approx. 5 mg of Pemetrexed Disodium RS and 5 mg of Pemetrexed (R)-Enantiomer RS.
- Transfer to a 50 mL volumetric flask.
- Dissolve and dilute to volume with Diluent.
- Concentration: ~100 µg/mL of each enantiomer (Racemic mix for resolution testing).

Test Sample Preparation[8][9][10][11]

- Weigh 25 mg of Pemetrexed Disodium sample.

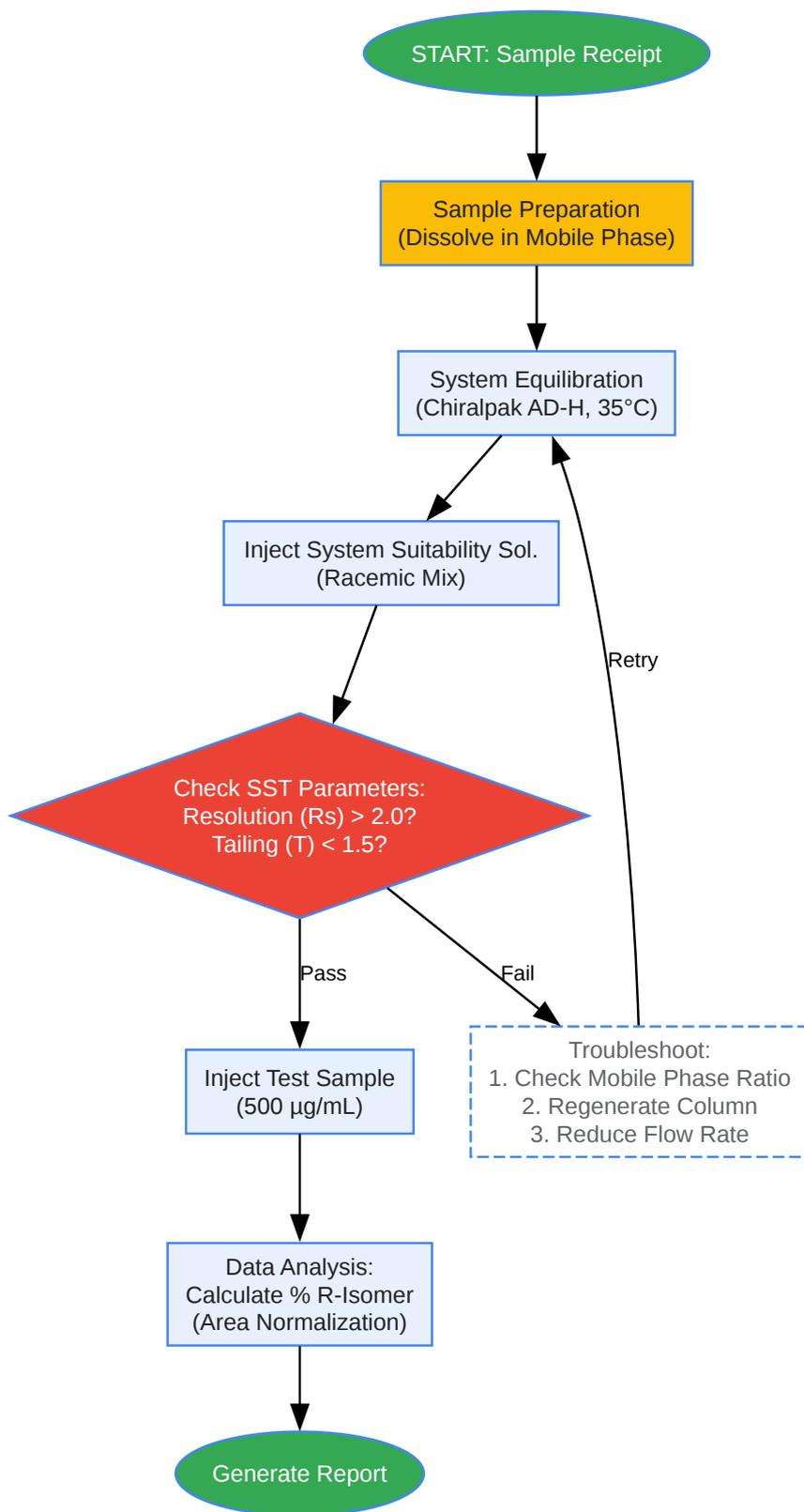
- Transfer to a 50 mL volumetric flask.
- Dissolve and dilute to volume with Diluent.
- Concentration: 500 µg/mL (High load required to detect trace R-isomer).

Sensitivity Solution (LOQ Check)

Dilute the Standard Solution to obtain a concentration of 0.5 µg/mL (0.1% of target concentration).

Method Workflow & Logic

The following diagram illustrates the logical flow of the analytical procedure, highlighting critical decision points for system suitability.



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Caption: Operational workflow for Pemetrexed enantiomeric purity testing, including critical System Suitability (SST) decision gate.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before analyzing samples.

Parameter	Acceptance Criteria	Rationale
Resolution ()	NLT 2.0	Ensures baseline separation between the (R)-impurity (elutes first) and (S)-Pemetrexed.
Tailing Factor ()	NMT 1.5	Chiral columns often exhibit tailing; excessive tailing masks impurities.
Theoretical Plates ()	NLT 2000	Indicates column efficiency.
% RSD (n=5)	NMT 2.0%	Ensures precision of the injection and system.
LOD / LOQ	S/N 3 / 10	Must detect R-isomer at 0.05% level.

Calculation Formula

Calculate the percentage of the (R)-enantiomer using the area normalization method (assuming response factors are identical, which is valid for enantiomers):

Where:

- = Peak area of the (R)-isomer (typically elutes at ~8-10 min).

- = Peak area of the (S)-isomer (typically elutes at ~12-15 min).

Troubleshooting & Optimization

Solubility Issues

Pemetrexed Disodium is a salt and is insoluble in pure Hexane.

- Issue: Precipitation in the injector or column head.
- Solution: Ensure the Ethanol content is at least 60% in the mobile phase. The TFA (0.1%) helps protonate the carboxyl groups, improving solubility in the organic matrix and sharpening peak shape.

Loss of Resolution

- Cause: Accumulation of strongly retained contaminants or water on the amylose phase.
- Fix: Flush the column with 100% Ethanol (0.5 mL/min for 2 hours). Avoid high water content (>10%) with Chiralpak AD-H unless using the "immobilized" version (Chiralpak IA/ID/etc.), as water can degrade the coated phase.

Peak Tailing

- Cause: Secondary interactions with residual silanols on the silica support.
- Fix: Slightly increase TFA concentration (up to 0.2%) or add 0.1% Diethylamine (DEA) if the column chemistry allows (Check manufacturer limits; AD-H usually tolerates DEA). Note: Do not mix TFA and DEA.

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